N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide
Overview
Description
N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features both benzimidazole and indole moieties. These structures are known for their biological activity and are often found in pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves the condensation of 2-aminobenzimidazole with indole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its bioactive moieties.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzimidazole and indole structures can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)ethanamide
- N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)propionamide
Uniqueness
N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of benzimidazole and indole moieties, which may confer distinct biological activities compared to other similar compounds. Its specific structure could result in unique interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-indol-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-16(11-21-10-9-12-5-1-4-8-15(12)21)20-17-18-13-6-2-3-7-14(13)19-17/h1-10H,11H2,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWBURFMNNKPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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